molecular formula C19H23N3O2 B14241578 Piperazine, 1-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridinyl)carbonyl]- CAS No. 613660-38-1

Piperazine, 1-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridinyl)carbonyl]-

Cat. No.: B14241578
CAS No.: 613660-38-1
M. Wt: 325.4 g/mol
InChI Key: GKSHTYZMKJQCJZ-UHFFFAOYSA-N
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Description

Piperazine, 1-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridinyl)carbonyl]- is a complex organic compound that belongs to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions This specific compound is notable for its unique structural features, which include an ethoxyphenyl group and a methylpyridinylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine, 1-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridinyl)carbonyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening of reaction conditions to ensure maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridinyl)carbonyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Mechanism of Action

The mechanism of action of piperazine, 1-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridinyl)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may act as an antagonist at histamine receptors, reducing allergic responses . Additionally, its structural features allow it to interact with metal ions, forming stable complexes that can be used in catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazine, 1-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridinyl)carbonyl]- is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Compared to other piperazine derivatives, it offers a unique balance of hydrophobic and hydrophilic regions, making it versatile for various applications in chemistry, biology, and medicine .

Properties

CAS No.

613660-38-1

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

[4-(2-ethoxyphenyl)piperazin-1-yl]-(6-methylpyridin-3-yl)methanone

InChI

InChI=1S/C19H23N3O2/c1-3-24-18-7-5-4-6-17(18)21-10-12-22(13-11-21)19(23)16-9-8-15(2)20-14-16/h4-9,14H,3,10-13H2,1-2H3

InChI Key

GKSHTYZMKJQCJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CN=C(C=C3)C

Origin of Product

United States

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